![molecular formula C20H22N2O4 B1202664 Diazaquinomycin A CAS No. 87614-40-2](/img/structure/B1202664.png)
Diazaquinomycin A
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Overview
Description
Diazaquinomycin A is a quinolone.
Diazaquinomycin A is a natural product found in Streptomyces with data available.
Scientific Research Applications
Antibacterial Activity Against Mycobacterium tuberculosis : Diazaquinomycin A exhibits significant inhibitory activity against Mycobacterium tuberculosis, including drug-resistant strains. It is one of the few freshwater-derived actinomycete bacterial metabolites described to date with such properties, demonstrating its potential as a novel antibiotic lead against tuberculosis (Mullowney et al., 2015).
Thymidylate Synthase Inhibition : Previously, diazaquinomycin A was identified as an inhibitor of thymidylate (TMP) synthase, an enzyme crucial in DNA synthesis. However, its poor solubility and lack of antitumor activity limited its use. Newer analogues have been synthesized to overcome these limitations and have shown potential antitumor activity (Tsuzuki et al., 1989).
Antitumor Activity : Some diazaquinomycin analogues have been synthesized and tested for their antitumor properties. These analogues, which are structurally related to diazaquinomycin A, have shown potent in vitro activity against various tumor cell lines and inhibit key biological pathways crucial for cancer cell growth and proliferation (Ramos et al., 1996).
Biosynthetic Gene Cluster Research : Understanding the biosynthesis of diazaquinomycin A is critical for developing improved derivatives with better properties. Research has focused on the genomes of actinomycete bacteria producing diazaquinomycin A and its derivatives, leading to the identification of biosynthetic gene clusters. This knowledge could facilitate the synthesis of new derivatives with enhanced properties (Braesel et al., 2019).
Chemical Synthesis for Structural Studies : Total syntheses of diazaquinomycin A have been reported, which are crucial for structural studies and the development of new analogues. These syntheses involve complex chemical reactions and provide a pathway for the study of the compound's mechanism of action and potential modifications to enhance its properties (Pérez et al., 1998).
properties
CAS RN |
87614-40-2 |
---|---|
Product Name |
Diazaquinomycin A |
Molecular Formula |
C20H22N2O4 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
3,7-dimethyl-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone |
InChI |
InChI=1S/C20H22N2O4/c1-5-7-11-9(3)19(25)21-15-13(11)17(23)14-12(8-6-2)10(4)20(26)22-16(14)18(15)24/h5-8H2,1-4H3,(H,21,25)(H,22,26) |
InChI Key |
WZZGVUSWZMBPPL-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)NC(=O)C(=C3CCC)C)C |
Canonical SMILES |
CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)NC(=O)C(=C3CCC)C)C |
Other CAS RN |
87614-40-2 |
synonyms |
antibiotic OM 704A diazaquinomicin A diazaquinomycin A OM 704 A OM 704A OM-704 A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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